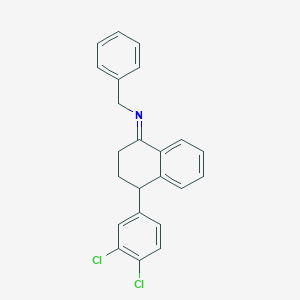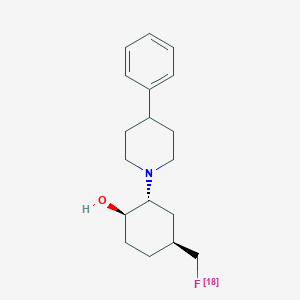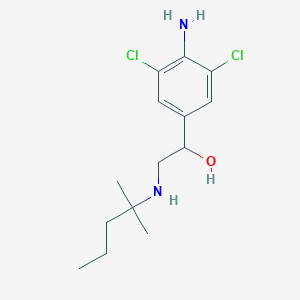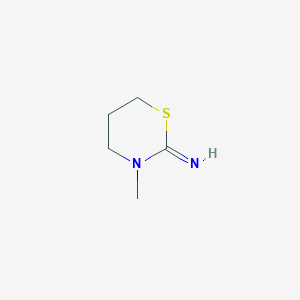
(E)-N-Benzyl Sertraline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-Benzyl Sertraline is a derivative of sertraline, a well-known selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of major depressive disorder, social anxiety disorder, and other psychiatric conditions . This compound is of interest due to its potential pharmacological properties and its structural similarity to sertraline.
Mécanisme D'action
Target of Action
(E)-N-Benzyl Sertraline is a derivative of the drug Sertraline, which is a selective serotonin reuptake inhibitor (SSRI) commonly used to treat major depressive disorder, social anxiety disorder, and many other psychiatric conditions . The primary target of Sertraline is the serotonin transporter (SERT), which is responsible for the reuptake of serotonin (5-HT) in the neurons .
Mode of Action
This increased availability of serotonin enhances the transmission of messages between neurons, leading to improved mood and relief from symptoms of depression and anxiety .
Biochemical Pathways
Sertraline affects the serotonin pathway in the brain. By inhibiting the reuptake of serotonin, it increases the concentration of this neurotransmitter in the synaptic cleft, enhancing serotonergic neurotransmission . This can lead to downstream effects such as improved mood and reduced anxiety.
Pharmacokinetics
Sertraline is slowly absorbed, with peak concentrations occurring at 4-10 hours following ingestion. It has a half-life of 24-32 hours in children, adolescents, and adults .
Result of Action
The increased availability of serotonin due to the action of Sertraline can lead to improved mood and relief from symptoms of depression, OCD, post-traumatic stress disorder, panic disorder, and premenstrual dysphoric disorder . Clinical studies have shown that it improves cognition in depressed patients .
Action Environment
The action of Sertraline can be influenced by various environmental factors. For example, the presence of certain substances in the environment can affect the stability and efficacy of the drug . Additionally, the photodegradation of Sertraline in the environment can lead to the formation of various degradation products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-Benzyl Sertraline typically involves the benzylation of sertraline. One common method includes the reaction of sertraline with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-Benzyl Sertraline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce various hydrogenated forms of the compound .
Applications De Recherche Scientifique
(E)-N-Benzyl Sertraline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other pharmacologically active compounds.
Biology: Studied for its potential effects on serotonin reuptake and related biological pathways.
Medicine: Investigated for its potential use in treating psychiatric disorders similar to sertraline.
Industry: Utilized in the development of new SSRI derivatives with improved efficacy and safety profiles
Comparaison Avec Des Composés Similaires
Similar Compounds
Sertraline: The parent compound, widely used as an antidepressant.
Citalopram: Another SSRI with a similar mechanism of action.
Fluoxetine: Known for its use in treating depression and anxiety disorders.
Uniqueness
(E)-N-Benzyl Sertraline is unique due to its specific structural modification, which may confer distinct pharmacological properties compared to its parent compound, sertraline. This modification can potentially lead to differences in efficacy, side effect profile, and therapeutic applications .
Propriétés
IUPAC Name |
N-benzyl-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2N/c24-21-12-10-17(14-22(21)25)18-11-13-23(20-9-5-4-8-19(18)20)26-15-16-6-2-1-3-7-16/h1-10,12,14,18H,11,13,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJAZNIZTJTMHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NCC2=CC=CC=C2)C3=CC=CC=C3C1C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![tert-Butyl (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B125711.png)


